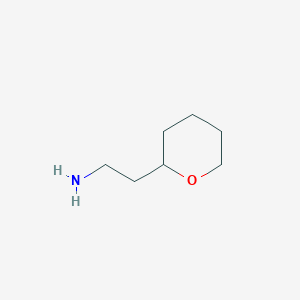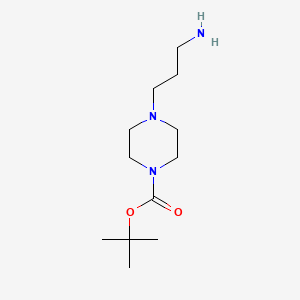
1-(哌啶-4-基)脲盐酸盐
描述
“1-(Piperidin-4-yl)urea hydrochloride” is a compound with the molecular formula C6H14ClN3O . It has a molecular weight of 179.65 g/mol . The IUPAC name for this compound is piperidin-4-ylurea;hydrochloride .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 179.0825398 g/mol .Chemical Reactions Analysis
The synthesis of piperidone derivatives involves various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 67.2 Ų . It has a heavy atom count of 11 . The formal charge of the compound is 0 .科学研究应用
哌啶衍生物的合成
1-(哌啶-4-基)脲盐酸盐: 是合成哌啶衍生物的重要前体,而哌啶衍生物在药物设计中至关重要。 近年来合成技术的进步导致了各种哌啶衍生物的开发,包括取代哌啶、螺哌啶、缩合哌啶和哌啶酮 。这些化合物由于存在于二十多种药物类别中以及它们在发现含哌啶部分的潜在药物中的作用而具有重要意义。
药理学应用
哌啶衍生物表现出广泛的药理活性,1-(哌啶-4-基)脲盐酸盐 可用于创建具有抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、止痛、消炎、抗阿尔茨海默症、抗精神病和抗凝血特性的化合物 。这种多功能性使其成为药物化学领域的重要组成部分。
生物活性研究
哌啶核是许多生物活性化合物中常见的特征。对1-(哌啶-4-基)脲盐酸盐 的研究可能导致发现新的生物活性以及治疗应用。 它在天然哌啶类化合物的研究中尤其重要,这些化合物在抗氧化和抗癌活性方面已显示出令人鼓舞的结果 .
有机化学方法
在有机化学中,1-(哌啶-4-基)脲盐酸盐 用于开发合成复杂分子的新方法。 它作为多组分反应、环化和环化过程的构建模块,这些过程是创建多样化有机化合物的基础 .
药物发现与开发
该化合物在药物发现过程中起着至关重要的作用,它被用于构建新型药物候选物。 对其衍生物进行结构-活性关系分析,有助于识别药物效力所必需的药效团特征 .
抗氧化研究
1-(哌啶-4-基)脲盐酸盐: 衍生物已显示出显着的抗氧化性能。 该领域的研发可能会导致开发出新的抗氧化剂,这些抗氧化剂可以对抗氧化应激相关的疾病 .
镇痛和抗炎剂
该化合物的衍生物正在被探索作为镇痛和抗炎剂的潜力。 这项研究对于开发治疗慢性疼痛和炎症性疾病的新疗法至关重要 .
神经药理学
在神经药理学中,1-(哌啶-4-基)脲盐酸盐 用于合成可能在治疗阿尔茨海默病和帕金森氏症等神经退行性疾病以及抑郁症和精神分裂症等精神疾病中具有应用的化合物 .
作用机制
Target of Action
1-(Piperidin-4-yl)urea hydrochloride is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant actions .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
生化分析
Biochemical Properties
1-(Piperidin-4-yl)urea hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1-(Piperidin-4-yl)urea hydrochloride, have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, piperidine derivatives have been found to interact with various enzymes, such as lactate dehydrogenase, influencing metabolic pathways .
Cellular Effects
1-(Piperidin-4-yl)urea hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)urea hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and disrupting the microtubule network . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . These interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)urea hydrochloride can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(Piperidin-4-yl)urea hydrochloride in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, 1-(Piperidin-4-yl)urea hydrochloride can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(Piperidin-4-yl)urea hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered energy metabolism and increased oxidative stress . Additionally, 1-(Piperidin-4-yl)urea hydrochloride can modulate the activity of enzymes involved in amino acid and nucleotide metabolism, further influencing cellular function .
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 1-(Piperidin-4-yl)urea hydrochloride within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
1-(Piperidin-4-yl)urea hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . The subcellular localization of 1-(Piperidin-4-yl)urea hydrochloride is crucial for its interactions with biomolecules and its overall therapeutic effects .
属性
IUPAC Name |
piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZJALNMZMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590473 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-33-5, 1190194-60-5 | |
| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61220-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)








